Sulfo-EGS

概要

説明

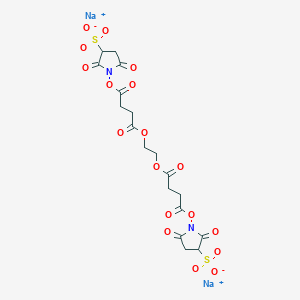

Sulfo-EGS, or ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional N-hydroxysuccinimide ester (NHS ester). It is commonly used as a crosslinking reagent in biochemical and molecular biology applications. The compound features amine-reactive sulfo-NHS-ester ends around a 12-atom spacer arm, which can be cleaved by treatment with hydroxylamine at pH 8.5 .

準備方法

Synthetic Routes and Reaction Conditions

Sulfo-EGS is synthesized by reacting ethylene glycol bis(succinimidyl succinate) with sulfonic acid. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and purification steps to obtain high-purity this compound. The final product is usually stored desiccated at low temperatures to prevent hydrolysis .

化学反応の分析

Primary Amine Crosslinking

Sulfo-EGS contains two sulfo-N-hydroxysuccinimide (NHS) ester groups that react selectively with primary amines (ε-amines of lysine residues or N-terminal α-amines) to form stable amide bonds.

Reaction Conditions :

-

Temperature : Typically performed at 4–25°C to minimize protein denaturation.

-

Solubility : Water-soluble, eliminating the need for organic solvents .

Mechanism :

-

NHS Ester Activation : The sulfo-NHS esters react with deprotonated amines in a nucleophilic substitution reaction.

-

Amide Bond Formation : Each NHS ester forms a covalent bond with an amine group, releasing N-hydroxysuccinimide (NHS) as a byproduct .

-

Spacer Arm Flexibility : The 12-atom ethylene glycol spacer (16.1 Å length) allows crosslinking between spatially separated amines .

Competing Hydrolysis :

NHS esters undergo hydrolysis in aqueous solutions, producing inactive succinic acid derivatives. Hydrolysis rates increase with:

Reversible Crosslink Cleavage

The ethylene glycol spacer arm contains two ester bonds that can be cleaved under alkaline conditions, enabling recovery of crosslinked proteins.

Cleavage Protocol :

| Parameter | Value |

|---|---|

| Reagent | 0.5–1.0 M hydroxylamine |

| pH | 8.5 |

| Temperature | 37°C |

| Duration | 3–6 hours |

Products :

Reaction Optimization Parameters

Critical factors influencing this compound efficiency include pH, concentration, and buffer composition.

Gas-Phase Crosslinking (Research Example)

In a study using ion/ion reactions, this compound facilitated intramolecular crosslinking of ubiquitin in the gas phase. Key findings:

-

Crosslinked Ions : [M+7H+this compound]⁶⁺ ions lost sulfo-NHS moieties upon collisional activation, confirming covalent bond formation .

-

CID Analysis : Crosslinked y-ions (e.g., y₃₇*) retained both linked residues, enabling proximity mapping of protein 3D structures .

Experimental Workflow :

-

Crosslinking : Ubiquitin reacted with this compound in solution.

-

Electrospray Ionization : Generated [M+7H+this compound]⁶⁺ ions.

-

Collision-Induced Dissociation (CID) : Cleaved sulfo-NHS groups to confirm crosslinks .

Comparison with Analogous Crosslinkers

Limitations and Mitigation

科学的研究の応用

Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble, homobifunctional crosslinker frequently employed in biological studies and immunotechnologies . It contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines, such as those found in lysine residues or at the N-termini of proteins and peptides, to form stable amide bonds . this compound is utilized for a variety of applications, including protein conjugation, crosslinking, and surface immobilization . The presence of a cleavable ester linkage in the spacer arm allows for the reversal of crosslinking under alkaline conditions, typically using hydroxylamine .

Scientific Research Applications

This compound is a valuable tool in scientific research due to its ability to crosslink proteins and peptides, modify protein structure, and facilitate the study of protein interactions .

Protein Conjugation and Crosslinking: this compound is extensively used to conjugate proteins and peptides for various applications, such as creating immunogens, labeling proteins, and studying protein-protein interactions .

- Immunotechnologies: this compound is used in the preparation of conjugates for immunotechnologies, including immunoassays . The crosslinker can link antigens to carrier proteins to generate antibodies or to label antibodies for detection purposes.

- Structural Studies : this compound can be used to obtain conjugates for structural studies, such as examining receptors and ligand interactions .

- Protein Interactions: this compound assists in reticulating proteins, whether in solution or when immobilized, to study complexes and interactions . It has been used to stabilize protein complexes for downstream analysis, such as mass spectrometry .

- Oligomeric Conjugates: this compound can be used in the creation of polypeptide oligomers .

- Surface Immobilization: this compound can immobilize proteins or peptides on surfaces such as polystyrene or glass for immunoassays and biosensors . It can also graft peptides onto gels for chromatographic separations or haptens onto cells and particles for diagnostics .

Case Studies

- FepA Studies: this compound has been used to study the surface loop motion of E. coli ferric enterobactin receptor (FepA) . Site-directed mutagenesis revealed that this compound reacts with specific lysine residues in FepA, leading to the formation of cross-linked products. Crosslinking with this compound affected the ability of cells expressing FepA to bind 59FeEnt, reducing both the affinity and binding capacity .

- Mycobacteria Growth Indicator Tube (MGIT): The BACTEC MGIT 960 system, used for tuberculosis diagnosis, has been evaluated alongside the GenoType MTBDRsl test for detecting drug resistance .

- Gas-Phase Crosslinking: this compound has been employed in gas-phase crosslinking experiments to study protein structure and dynamics . Ion/ion reactions involving this compound have been used to create covalent linkages between polypeptide ions, providing distance constraints for structural analysis .

- Hsp90 Interactions: this compound has been used to identify binding partners of heat shock protein 90 (Hsp90) in cells .

作用機序

Sulfo-EGS exerts its effects through the formation of covalent bonds between its sulfo-NHS ester groups and primary amines on target molecules. This crosslinking mechanism is facilitated by the spacer arm, which provides flexibility and distance between the reactive groups. The crosslinks formed are reversible at pH 8.5 using hydroxylamine, allowing for controlled studies of molecular interactions .

類似化合物との比較

Sulfo-EGS is unique due to its water solubility and membrane impermeability, which makes it suitable for cell surface labeling. Similar compounds include:

Ethylene glycol bis(succinimidyl succinate): Water-insoluble analog of this compound, used for intracellular and intramembrane protein conjugation

Bis(sulfosuccinimidyl)suberate: Another water-soluble crosslinker with a different spacer arm length.

Sulfo-NHS-Diazirine: A photoreactive crosslinker used for capturing transient interactions.

This compound stands out for its specific applications in aqueous environments and its ability to form reversible crosslinks, making it a versatile tool in biochemical research.

生物活性

Sulfo-EGS (sulfonated ethylene glycol bis(succinimidyl succinate)) is a water-soluble, homobifunctional cross-linker that has been widely utilized in biochemical research for its ability to facilitate the study of protein interactions and conformational changes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, applications in various studies, and significant findings from relevant research.

This compound primarily targets primary amines , which include lysine residues on proteins. The cross-linking occurs through the formation of stable covalent bonds between two proteins or between different sites on the same protein. This reaction is facilitated by the NHS-ester groups present in this compound, which react with the amino groups to form stable amide bonds. The cross-linking can significantly alter the conformation and functionality of proteins, providing insights into their structural dynamics and interactions.

Cross-Linking Studies

- FepA Protein Interactions : A study demonstrated that this compound effectively cross-linked FepA, a protein involved in iron transport in bacteria. Site-directed mutagenesis revealed that this compound reacted with specific lysine residues (K332 and K483), leading to significant conformational changes in FepA upon ligand binding. The binding affinity for ferric enterobactin decreased dramatically (80-fold) after treatment with this compound, indicating that cross-linking can impair functional interactions within the protein .

- GPVI Dimerization : In another study involving platelets, this compound was used to investigate the dimerization of glycoprotein VI (GPVI). The cross-linking reaction was performed at varying concentrations, and subsequent analysis showed that GPVI dimerizes at the cell surface, which is crucial for its role in platelet activation .

- Ubiquitin Cross-Linking : Research involving ubiquitin revealed that this compound could facilitate cross-linking between lysine residues within the protein. This study utilized advanced mass spectrometry techniques to analyze the products of cross-linking reactions, confirming that this compound effectively forms covalent bonds between specific lysine pairs (Lys27-Lys29 and Lys48-Lys63) under gas-phase conditions .

Applications in Biological Research

This compound has been employed in various experimental setups to elucidate protein-protein interactions, conformational dynamics, and oligomerization processes:

- Chemical Cross-Linking Assays : These assays are crucial for studying complex biological systems where direct observation of interactions is challenging. By using this compound, researchers can stabilize transient interactions and analyze them using techniques like SDS-PAGE and mass spectrometry .

- Structural Biology : The ability to cross-link proteins allows for detailed structural analysis using techniques such as X-ray crystallography or NMR spectroscopy. By stabilizing specific conformations or complexes, researchers can gain insights into the structural basis of protein function.

Data Summary

The following table summarizes key findings from studies utilizing this compound:

| Study Focus | Key Findings | Impact on Biological Activity |

|---|---|---|

| FepA Protein | Cross-linking reduced ferric enterobactin binding | Impaired functional interactions |

| GPVI Dimerization | Dimerization observed at cell surface | Essential for platelet activation |

| Ubiquitin | Cross-linking between specific lysine residues | Insights into ubiquitin's structural dynamics |

Case Studies

- FepA Functionality : In a detailed experiment assessing FepA's functionality post-cross-linking with this compound, researchers found that not only did binding affinity decrease significantly, but also that the capacity for ligand transport was compromised by approximately 50% .

- Platelet Activation : A study involving platelet activation showed that GPVI's dimerization could be quantitatively assessed through cross-linking with this compound, leading to a deeper understanding of its role in hemostasis and thrombosis .

特性

IUPAC Name |

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBKWXQWKPSYDT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2Na2O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720921 | |

| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142702-32-7 | |

| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。